![molecular formula C19H24N2O2 B13336263 tert-Butyl ((2'-(aminomethyl)-[1,1'-biphenyl]-3-yl)methyl)carbamate](/img/structure/B13336263.png)
tert-Butyl ((2'-(aminomethyl)-[1,1'-biphenyl]-3-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((2’-(aminomethyl)-[1,1’-biphenyl]-3-yl)methyl)carbamate is a compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an aminomethyl group attached to a biphenyl structure, and a carbamate functional group
Vorbereitungsmethoden
The synthesis of tert-Butyl ((2’-(aminomethyl)-[1,1’-biphenyl]-3-yl)methyl)carbamate typically involves the following steps:
Formation of the biphenyl structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the aminomethyl group: The aminomethyl group can be introduced through a reductive amination reaction, where an aldehyde or ketone derivative of the biphenyl structure reacts with an amine in the presence of a reducing agent.
Formation of the carbamate group: The carbamate group is introduced by reacting the aminomethyl-biphenyl derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
tert-Butyl ((2’-(aminomethyl)-[1,1’-biphenyl]-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the carbamate group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ((2’-(aminomethyl)-[1,1’-biphenyl]-3-yl)methyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a protecting group for amines in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving carbamate derivatives.
Industry: The compound can be used in the production of polymers and as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl ((2’-(aminomethyl)-[1,1’-biphenyl]-3-yl)methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The biphenyl structure may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl ((2’-(aminomethyl)-[1,1’-biphenyl]-3-yl)methyl)carbamate include:
tert-Butyl (2-(methylamino)ethyl)carbamate: This compound has a similar carbamate structure but with a different substituent on the amine group.
tert-Butyl (2-aminoethyl)(ethyl)carbamate: This compound has an ethyl group instead of a biphenyl structure, resulting in different chemical properties and applications.
tert-Butyl N-(2-aminoethyl)-N-methylcarbamate: This compound has a similar structure but with a different arrangement of the amine and carbamate groups.
The uniqueness of tert-Butyl ((2’-(aminomethyl)-[1,1’-biphenyl]-3-yl)methyl)carbamate lies in its biphenyl structure, which provides additional hydrophobic interactions and potential for selective binding to molecular targets.
Eigenschaften
Molekularformel |
C19H24N2O2 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
tert-butyl N-[[3-[2-(aminomethyl)phenyl]phenyl]methyl]carbamate |
InChI |
InChI=1S/C19H24N2O2/c1-19(2,3)23-18(22)21-13-14-7-6-9-15(11-14)17-10-5-4-8-16(17)12-20/h4-11H,12-13,20H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
UZTJUQALQXUZFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2=CC=CC=C2CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13336180.png)
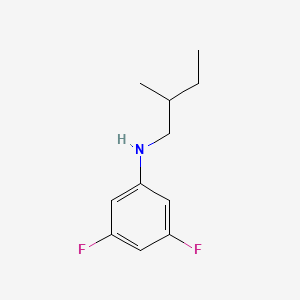

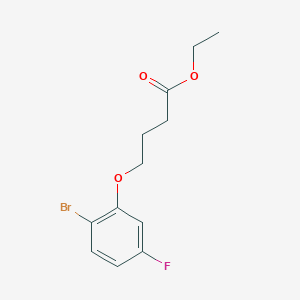
![Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13336206.png)

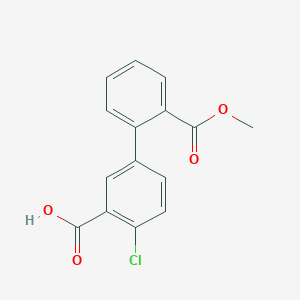
![3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane](/img/structure/B13336228.png)
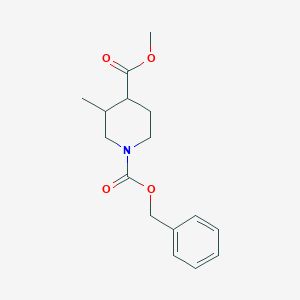
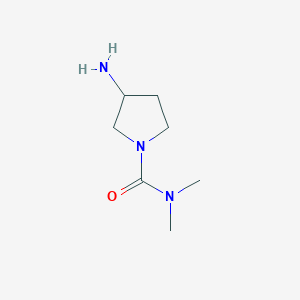
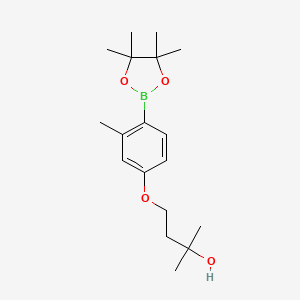
![tert-Butyl 2-cyano-1-oxa-9-azadispiro[2.2.56.23]tridecane-9-carboxylate](/img/structure/B13336250.png)

![2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13336257.png)
